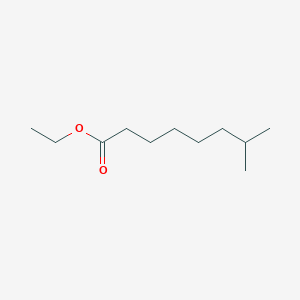
Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate is an organic compound that features a tetrahydropyran ring substituted with a trifluoromethanesulfonate group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the triflic acid mediated Prins cyclization of homopropargylic alcohols with aldehydes. This reaction is highly regioselective and efficient, producing the desired compound in good yields . The reaction conditions generally include the use of triflic acid as a catalyst and an appropriate solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse products.
Coupling Reactions: It participates in Suzuki, Heck, Stille, and Sonogashira coupling reactions to form different 4-alkyl and aryl substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran and dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are various 4-alkyl and aryl substituted tetrahydropyran derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate has several applications in scientific research:
Biology and Medicine: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the trifluoromethanesulfonate group, used in the synthesis of cyclic ethers.
Tetrahydro-2H-pyran-4-ylmethanol: Another derivative with a hydroxyl group instead of the trifluoromethanesulfonate group, used in organic synthesis.
Uniqueness
Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and utility in various coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, distinguishing it from simpler analogs .
Propiedades
IUPAC Name |
oxan-4-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTYPJAOPJSRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoicacid](/img/structure/B6613746.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)



![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)

![4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)



